molecular formula C11H9NO4 B1331200 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid CAS No. 28027-17-0

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Cat. No. B1331200
CAS RN: 28027-17-0
M. Wt: 219.19 g/mol
InChI Key: QROPNBKULZRDMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. This particular derivative has a hydroxy group at the 4-position and a methoxy group at the 7-position on the quinoline ring, with a carboxylic acid group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry as building blocks for pharmaceuticals .

Synthesis Analysis

The synthesis of quinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds such as 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid involves a Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another synthesis method for a doubly constrained quinoline derivative uses cyclocondensation followed by cyclopropanation . An improved synthesis with high enantiomeric excess for a similar compound utilizes a modified Pictet-Spengler reaction . These methods highlight the intricate strategies employed to synthesize structurally complex quinoline derivatives.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a bicyclic system that includes a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core, such as hydroxy and methoxy groups, can significantly influence the compound's properties and reactivity. For example, the presence of a strong intramolecular hydrogen bond has been observed in a related compound, methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, which affects its crystal structure .

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions that are essential for their functionalization and application in synthesis. For instance, the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides involves bromination and subsequent addition reactions . The Sonogashira cross-coupling reaction is another example used to introduce ethynyl groups into the quinoline structure . These reactions are crucial for modifying the quinoline core to obtain compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Substituents like hydroxy and methoxy groups can affect the compound's hydrogen bonding capability, polarity, and overall stability. The synthesis and crystallographic studies provide insights into these properties, which are important for the compound's application in various fields, including pharmaceuticals .

Scientific Research Applications

Isolation and Identification

  • Isolation from Natural Sources : A variant of quinoline-2-carboxylic acid, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid (6-methoxy-kynurenic acid), has been isolated from Ephedra pachyclada ssp. sinaica, demonstrating the natural occurrence of these compounds in plants (Starratt & Caveney, 1996).

Chemical Synthesis and Modification

  • Synthesis Techniques : Efficient dynamic kinetic resolution methods have been developed for the synthesis of enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is closely related to 4-hydroxy-7-methoxyquinoline-3-carboxylic acid. These methods are significant in the synthesis of modulators of nuclear receptors (Forró et al., 2016).
  • Conversion to Derivatives : 4-Quinolone-2-carboxylates have been converted into various derivatives, including 4-quinolone-2-carbohydrazides, demonstrating the chemical versatility of quinoline derivatives (Kurasawa et al., 2012).

Applications in Mass Spectrometry

  • Mass Spectrometric Studies : Studies involving substituted isoquinolines in mass spectrometry have revealed favored formations of carboxylic acids after collisional activation, indicating the potential of these compounds in the development of prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).

Exploration in Anticancer Research

  • Potential Anticancer Activity : Synthesis of 4-substituted-3-Hydroxyquinolin-2(1H)-ones, which are structurally similar to 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, has shown potential anticancer activity, highlighting the relevance of these compounds in cancer research (Paterna et al., 2020).

Antibacterial Agent Research

  • Synthesis for Antibacterial Properties : Research has been conducted on the synthesis of quinoline derivatives with modifications for antibacterial properties, suggesting the utility of such compounds in developing novel antibacterial agents (Corelli et al., 1983).

Photolabile Protecting Group

  • Photolabile Protecting Group Development : Studies have shown the use of hydroxyquinoline derivatives as photolabile protecting groups for carboxylic acids, indicating their potential in photochemistry and in vivo applications (Fedoryak & Dore, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statement is H302 . The precautionary statements are P280, P305, P351, P338 . The compound should be stored in a refrigerator .

properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROPNBKULZRDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292865
Record name 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28027-17-0
Record name 4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28027-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 86135
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028027170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 28027-17-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.